Cas no 2851-95-8 (2-Methyl-1-vinylimidazole)
2-Methyl-1-vinylimidazole Chemical and Physical Properties
Names and Identifiers
-
- 1-ethenyl-2-methyl-1H-Imidazole
- 2-Methyl-1-vinylimidazole
- 1-ethenyl-2-methylimidazole
- 1H-Imidazole,1-ethenyl-2-methyl-
- 1H-Imidazole,1-ethenyl-2-methyl
- 1-Vinyl-2-methylimidazole
- 2-Methyl-1-vinyl-1H-imidazol
- 2-Methyl-1-vinyl-1H-imidazole
- 2-Methyl-1-vinylamidazole
- 2-Methyl-N-vinylimidazole
- Imidazole,2-methyl-1-vinyl
- Imidazole,2-methyl-N-vinyl
- N-Vinyl-2-methylimidazole
- BS-43968
- DTXSID6062670
- A5488
- UNII-A88YV635VS
- M0753
- InChI=1/C6H8N2/c1-3-8-5-4-7-6(8)2/h3-5H,1H2,2H
- 2851-95-8
- SCHEMBL36575
- NSC-526240
- NS00028502
- NSC526240
- Imidazole, 2-methyl-1-vinyl-
- 1H-Imidazole, 1-ethenyl-2-methyl-
- EINECS 220-664-7
- AKOS023093572
- EN300-6477085
- T72225
- BDHGFCVQWMDIQX-UHFFFAOYSA-N
- 26983-77-7
- MFCD00037893
- A88YV635VS
- SCHEMBL10189932
- Imidazole, 2-methyl-N-vinyl-
- NSC 526240
- DS-002871
- DTXCID8037833
-
- MDL: MFCD00037893
- Inchi: 1S/C6H8N2/c1-3-8-5-4-7-6(8)2/h3-5H,1H2,2H3
- InChI Key: BDHGFCVQWMDIQX-UHFFFAOYSA-N
- SMILES: N1(C=C)C=CN=C1C
Computed Properties
- Exact Mass: 108.06900
- Monoisotopic Mass: 108.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 90.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8A^2
- XLogP3: 1
Experimental Properties
- Density: 0.94
- Boiling Point: 94°C/17mmHg(lit.)
- Flash Point: 86.1 °C
- Refractive Index: 1.5280 to 1.5320
- PSA: 17.82000
- LogP: 1.29200
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
2-Methyl-1-vinylimidazole Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:dangerous
- Hazard Statement: H227-H314
- Warning Statement: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 3267 8/PG III
- Safety Instruction: H227+H314
- HazardClass:8
- PackingGroup:III
- Storage Condition:<0°C
2-Methyl-1-vinylimidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methyl-1-vinylimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M339675-10mg |
2-Methyl-1-vinylimidazole |
2851-95-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M339675-50mg |
2-Methyl-1-vinylimidazole |
2851-95-8 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M339675-100mg |
2-Methyl-1-vinylimidazole |
2851-95-8 | 100mg |
$ 115.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M862300-1g |
2-Methyl-1-vinylimidazole |
2851-95-8 | ≥97%(GC) | 1g |
2,344.00 | 2021-05-17 | |
| abcr | AB474542-1 g |
2-Methyl-1-vinylimidazole, 97%; . |
2851-95-8 | 97% | 1g |
€426.80 | 2023-06-15 | |
| eNovation Chemicals LLC | Y1236553-1g |
1H-Imidazole, 1-ethenyl-2-methyl- |
2851-95-8 | >97.0%(GC) | 1g |
$775 | 2024-06-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0753-1G |
2-Methyl-1-vinylimidazole |
2851-95-8 | >97.0%(GC) | 1g |
¥2300.00 | 2024-04-16 | |
| Chemenu | CM394127-1g |
2-Methyl-1-vinylimidazole |
2851-95-8 | 95%+ | 1g |
$543 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238497-1g |
2-Methyl-1-vinylimidazole |
2851-95-8 | 98% | 1g |
¥4752.00 | 2024-05-20 | |
| Enamine | EN300-6477085-0.05g |
1-ethenyl-2-methyl-1H-imidazole |
2851-95-8 | 95% | 0.05g |
$66.0 | 2023-06-01 |
2-Methyl-1-vinylimidazole Production Method
Production Method 1
2-Methyl-1-vinylimidazole Preparation Products
- 1-Methylpiperazine (109-01-3)
- N-Ethylmethylamine (624-78-2)
- 2-Ethylpyrazine (13925-00-3)
- 2-Methyl-1-vinylimidazole (2851-95-8)
- N1-(2-Aminoethyl)-N1-Methylethane-1,2-Diamine (4097-88-5)
- 2-[(2-Oxopropylidene)amino]acetonitrile (1798313-55-9)
- 1-ethyl-2-methyl-1H-imidazole (21202-52-8)
- (69687-77-0)
- 2-Ethyl-3-methylpyrazine (15707-23-0)
- Pyrazine (290-37-9)
- 2,3-Dimethylpyrazine (5910-89-4)
- Trimethylpyrazine (14667-55-1)
- 3-Methyl-1H-pyrrole (616-43-3)
- 1H-Pyrazole, 3-ethyl-4,5-dihydro-1,4-dimethyl- (75011-91-5)
- 1H-Pyrrole, dimethyl- (49813-61-8)
- 2-Methylpyrrole (636-41-9)
- 1-Ethylpyrrole (617-92-5)
- 2-Methyl-3-propyl-pyrazine (15986-80-8)
- 2-Ethyl-5-methylpyrazine (13360-64-0)
- 1H-imidazole, 1,2-dimethyl- (1739-84-0)
2-Methyl-1-vinylimidazole Suppliers
2-Methyl-1-vinylimidazole Related Literature
-
Shanshan Chen,Liman Hou,Qiliao Wang,Dewen Dong,Ning Zhang Polym. Chem. 2018 9 5470
-
2. Complexes of some transition metal ions with 2-methyl-1-vinylimidazole in aqueous solution and the solid stateKrystyna Kurdziel,Tadeusz G?owiak,Julia Jezierska J. Chem. Soc. Dalton Trans. 2000 1095
-
Yue Zhao,Kimio Yoshimura,Hideyuki Shishitani,Susumu Yamaguchi,Hirohisa Tanaka,Satoshi Koizumi,Noemi Szekely,Aurel Radulescu,Dieter Richter,Yasunari Maekawa Soft Matter 2016 12 1567
-
4. Reversible oxygen binding by the complex of poly(2-methyl-1-vinylimidazole) and heme in cold aqueous mediaEishun Tsuchida,Hiroyuki Nishide,Hiroyuki Yokoyama J. Chem. Soc. Dalton Trans. 1984 2383
-
Kimio Yoshimura,Yue Zhao,Shin Hasegawa,Akihiro Hiroki,Yoshihiro Kishiyama,Hideyuki Shishitani,Susumu Yamaguchi,Hirohisa Tanaka,Satoshi Koizumi,Marie-Sousai Appavou,Aurel Radulescu,Dieter Richter,Yasunari Maekawa Soft Matter 2017 13 8463
Additional information on 2-Methyl-1-vinylimidazole
Introduction to 2-Methyl-1-vinylimidazole (CAS No. 2851-95-8)
2-Methyl-1-vinylimidazole, identified by the Chemical Abstracts Service Number (CAS No.) 2851-95-8, is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a vinyl group and a methyl substituent on the imidazole ring imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
The structural features of 2-Methyl-1-vinylimidazole make it an intriguing molecule for researchers exploring novel synthetic pathways and pharmacological targets. The vinyl group, positioned at the 1-position of the imidazole ring, allows for facile participation in addition reactions, while the methyl group at the 2-position introduces steric and electronic influences that can modulate reactivity. These characteristics have positioned this compound as a valuable building block in the development of more complex molecules.
In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of 2-Methyl-1-vinylimidazole. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and polymer-supported synthesis have enhanced its accessibility, facilitating its use in both academic and industrial research settings. The compound's stability under various reaction conditions further underscores its utility as a reliable precursor in multi-step synthetic routes.
One of the most compelling aspects of 2-Methyl-1-vinylimidazole is its potential application in drug discovery. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds with diverse therapeutic effects. Researchers have leveraged the structural flexibility of 2-Methyl-1-vinylimidazole to design molecules targeting various biological pathways. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory responses and as modulators of ion channels.
Recent studies have highlighted the role of 2-Methyl-1-vinylimidazole in the development of antiviral agents. The ability to functionalize the vinyl group allows for the introduction of electron-withdrawing or electron-donating substituents that can interact with viral targets. Preliminary findings suggest that certain derivatives exhibit promising antiviral activity by disrupting viral replication mechanisms. These discoveries underscore the importance of 2-Methyl-1-vinylimidazole as a lead compound in antiviral drug design.
The pharmaceutical industry has also shown interest in 2-Methyl-1-vinylimidazole for its potential as a prodrug or pharmacophore. Prodrug strategies leverage compounds like this to enhance bioavailability or targeted delivery of active pharmaceutical ingredients (APIs). The structural versatility of 2-Methyl-1-vinylimidazole allows for modifications that can improve solubility, stability, or metabolic profiles, making it an attractive candidate for prodrug development.
In addition to pharmaceutical applications, 2-Methyl-1-vinylimidazole has found utility in materials science and catalysis. Its ability to participate in polymerization reactions makes it a valuable monomer for creating novel polymers with tailored properties. Furthermore, its reactivity with transition metals has been exploited in catalytic systems designed for asymmetric synthesis and carbon-carbon bond formation.
The synthesis of 2-Methyl-1-vinylimidazole typically involves condensation reactions between 2-methylimidazole and acetylene derivatives under controlled conditions. Recent innovations in synthetic chemistry have refined these processes to improve yield and purity, reducing waste and enhancing sustainability. Green chemistry principles have been integrated into these methodologies, emphasizing minimal solvent use and energy-efficient conditions.
The analytical characterization of 2-Methyl-1-vinylimidazole is critical for ensuring its quality and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm molecular structure and assess purity. These analytical methods provide robust data that support its use in downstream applications.
The future prospects for 2-Methyl-1-vinylimidazole are promising, with ongoing research exploring new synthetic routes and applications. Collaborative efforts between academia and industry are driving innovation, aiming to unlock the full potential of this versatile compound. As our understanding of its chemical behavior evolves, so too will its role in advancing scientific discovery across multiple disciplines.
In conclusion, 2-Methyl-1-vinylimidazole (CAS No. 2851-95-8) represents a significant asset in modern chemical research. Its unique structural features, coupled with recent advancements in synthetic methodologies, position it as a key intermediate for pharmaceutical development, materials science, and catalysis. Continued exploration into its applications will undoubtedly yield further breakthroughs, reinforcing its importance as a cornerstone molecule in scientific innovation.
2851-95-8 (2-Methyl-1-vinylimidazole) Related Products
- 17754-79-9(1-ethenyl-2-ethyl-1H-Imidazole)
- 21486-66-8(1H-Imidazole,1-ethenyl-2,5-dimethyl-)
- 45662-46-2((1-ethenyl-1H-imidazol-2-yl)methanol)
- 1739-84-0(1H-imidazole, 1,2-dimethyl-)
- 220958-33-8(1H-Imidazole,2-methyl-1-(1,2-propadien-1-yl)-)
- 75143-01-0(1,1'-diethenyl-2,2'-Bi-1H-imidazole)
- 634892-66-3(1H-Imidazole,2-methyl-1-(1-methylethenyl)-(9CI))
- 69767-96-0(1H-Imidazole-2-carboxaldehyde,1-ethenyl-)
- 64678-68-8(1H-Imidazole,2-methyl-1-(methyl-d3)- (9CI))
- 50771-82-9(3-(2-methyl-1H-imidazol-1-yl)-2-Propenal)